molecular formula C26H29N3O4 B12406618 Faah-IN-7

Faah-IN-7

Cat. No.: B12406618
M. Wt: 447.5 g/mol
InChI Key: JMSBPALRPPPUGB-UHFFFAOYSA-N
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Description

Faah-IN-7 is a potent and reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. This compound has demonstrated significant neuroprotective effects, particularly by mitigating oxidative stress in 1321N1 astrocytes. With an IC50 value of 8.29 nM, this compound also shows notable efficacy in ex vivo neuroinflammation models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Faah-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for FAAH inhibitors often involve the use of uracil urea derivatives, which are modified at specific positions to enhance potency and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories under stringent conditions to ensure purity and efficacy. The production process may involve large-scale synthesis followed by purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Faah-IN-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles and electrophiles: Such as halides, amines, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Faah-IN-7 has a wide range of scientific research applications, including:

Mechanism of Action

Faah-IN-7 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can modulate various physiological processes, including pain perception, inflammation, and neuroprotection. The inhibition is reversible and occurs through the formation of a non-covalent complex with the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Faah-IN-7 is unique due to its high potency (IC50 = 8.29 nM) and reversible inhibition mechanism. It also demonstrates significant efficacy in reducing oxidative stress and neuroinflammation, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

[3-(3-carbamoyl-5-methylfuran-2-yl)phenyl] 4-(3-phenylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C26H29N3O4/c1-19-17-23(25(27)30)24(32-19)21-10-5-11-22(18-21)33-26(31)29-15-13-28(14-16-29)12-6-9-20-7-3-2-4-8-20/h2-5,7-8,10-11,17-18H,6,9,12-16H2,1H3,(H2,27,30)

InChI Key

JMSBPALRPPPUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C2=CC(=CC=C2)OC(=O)N3CCN(CC3)CCCC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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